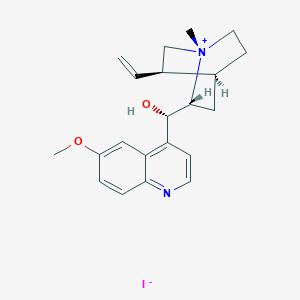

Quinidine methiodide

Descripción

Propiedades

IUPAC Name |

(S)-[(1S,2R,4S,5R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14-,15-,20+,21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQSDVGBERUTGX-WJPDFMMVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]12CC[C@@H](C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)[C@H](C2)C=C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42982-87-6 | |

| Record name | Quinidine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042982876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42982-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE METHIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RL12FXJ1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies

Established Synthetic Pathways for Quaternary Cinchona Alkaloids

The quaternization of cinchona alkaloids, such as quinidine (B1679956), is a fundamental transformation that enhances their utility, particularly in asymmetric catalysis and mechanistic studies. nih.gov The process typically involves the alkylation of one of the two nitrogen atoms within the quinidine structure: the tertiary amine of the quinuclidine (B89598) ring and the nitrogen of the quinoline (B57606) ring system.

N-Alkylation Reactions for Methiodide Formation

The most direct and widely employed method for the synthesis of quinidine methiodide is the N-alkylation of quinidine with methyl iodide. In this reaction, the lone pair of electrons on the quinuclidine nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This results in the formation of a new carbon-nitrogen bond and the generation of a positively charged quaternary ammonium (B1175870) center, with the iodide serving as the counter-ion. wikipedia.org

The reaction is typically carried out in a suitable organic solvent, such as chloroform, methanol (B129727), or a mixture of the two. The choice of solvent can influence the reaction rate and the ease of product isolation. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product, this compound, often precipitates from the reaction mixture or can be isolated by evaporation of the solvent followed by recrystallization to obtain a pure crystalline solid.

Research has shown that the quinuclidine nitrogen is significantly more nucleophilic than the quinoline nitrogen, especially when reacting with less sterically hindered alkylating agents like methyl iodide. This inherent reactivity difference leads to the selective formation of the N-methylated product at the quinuclidine nitrogen. medchemexpress.com

Stereochemical Considerations in Synthesis

The N-alkylation of quinidine to form this compound introduces a new substituent on the quinuclidine nitrogen, but it does not typically affect the existing stereocenters of the parent quinidine molecule. Quinidine itself is a stereoisomer of quinine (B1679958) and possesses a specific three-dimensional arrangement of its atoms, which is crucial for its biological activity and its effectiveness as a chiral ligand in asymmetric synthesis. nih.gov

The key stereocenters at C8 and C9, which define quinidine as a member of the cinchona alkaloid family, remain intact during the N-methylation process. The stereochemical integrity of the rest of the molecule is also preserved under standard alkylation conditions. The stereochemistry of the starting material is a critical factor, as the resulting quaternary ammonium salt will retain the specific chirality of the parent alkaloid, which is essential for its application in stereoselective transformations. youtube.com

Synthesis of this compound Analogs

The synthetic strategies applied to create this compound can be extended to produce a variety of analogs with modified N-alkyl groups or alterations to the quinoline ring system. These analogs are instrumental in structure-activity relationship studies and for fine-tuning the catalytic properties of quaternary cinchona alkaloids.

Ethiodide and Other N-Alkyl Homologs

The synthesis of quinidine ethiodide and other N-alkyl homologs follows the same principle of N-alkylation as the methiodide synthesis. Instead of methyl iodide, the corresponding alkyl iodides, such as ethyl iodide, propyl iodide, or butyl iodide, are used as the alkylating agents. researchgate.net

The general procedure involves reacting quinidine with an excess of the desired alkyl iodide in a suitable solvent. The reaction conditions, such as temperature and reaction time, may need to be adjusted depending on the reactivity of the specific alkyl halide. For instance, longer-chain alkyl iodides might require slightly more forcing conditions to achieve complete conversion. The resulting N-alkyl quinidinium iodides can be isolated and purified using similar techniques as for this compound.

Table 1: Synthesis of N-Alkyl Quinidinium Iodide Analogs

| Alkylating Agent | Product Name |

| Methyl Iodide | This compound |

| Ethyl Iodide | Quinidine Ethiodide |

| n-Propyl Iodide | N-Propylquinidinium Iodide |

| n-Butyl Iodide | N-Butylquinidinium Iodide |

Analogs Lacking Methoxy (B1213986) Groups

The synthesis of quinidine analogs lacking the methoxy group at the 6'-position of the quinoline ring, such as 6'-desmethoxyquinidine, provides valuable insights into the role of this functional group in the molecule's activity. The total synthesis of quinine and quinidine has been a significant achievement in organic chemistry, and these synthetic routes can be adapted to produce desmethoxy analogs. wikipedia.orggoogle.com

One approach to obtaining 6'-desmethoxyquinidine involves starting from a precursor that lacks the methoxy substituent on the quinoline ring. The subsequent steps of the total synthesis, which construct the quinuclidine portion and couple it to the quinoline moiety, would then yield the desired desmethoxy analog. Once 6'-desmethoxyquinidine is obtained, it can be subjected to the same N-alkylation reactions described previously to yield the corresponding quaternary ammonium salts, such as 6'-desmethoxythis compound.

Isotopic Labeling for Research Applications

Isotopic labeling of this compound is a powerful tool for various research applications, including metabolic studies, mechanistic investigations of its action, and as internal standards in analytical chemistry. Deuterium (B1214612) (²H or D) is a commonly used stable isotope for this purpose.

The synthesis of deuterated this compound can be achieved by using a deuterated alkylating agent. For instance, reacting quinidine with deuterated methyl iodide (CD₃I) would yield this compound with a deuterated methyl group attached to the quinuclidine nitrogen. This selectively labeled compound is particularly useful for tracing the fate of the N-methyl group in biological systems or in chemical reactions. Commercially available deuterated this compound-d3 is available for research purposes. medchemexpress.com

Another approach involves the introduction of deuterium at other positions of the quinidine molecule prior to quaternization. This can be achieved through various deuteration techniques, such as H-D exchange reactions under specific conditions. For example, methods have been developed for the deuteration of related quinoline compounds using deuterated acetic acid. nih.gov Once the deuterated quinidine precursor is synthesized, it can be reacted with methyl iodide to produce the desired isotopically labeled this compound. These labeled compounds are invaluable for quantitative analysis using mass spectrometry, where they serve as ideal internal standards due to their similar chemical properties but different mass.

Deuterium-Labeled this compound Synthesis

The synthesis of deuterium-labeled this compound, specifically Quinidine-d3 methiodide, is a multi-step process that begins with the isotopic labeling of quinidine itself. While a specific, detailed protocol for the direct synthesis of deuterium-labeled this compound is not extensively documented in publicly available literature, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles and related transformations.

The commercially available Quinidine-d3 features a trideuteriomethoxy group (-OCD₃). caymanchem.comlgcstandards.com This indicates that the deuteration occurs at the methoxy group of the quinoline ring system. The synthesis would therefore first involve the preparation of Quinidine-d3. Following the successful deuteration of quinidine, the next step is the quaternization of the quinuclidine nitrogen atom. This is a standard Menschutkin reaction, where the tertiary amine of the quinuclidine moiety attacks an alkyl halide, in this case, methyl iodide (CH₃I), to form the quaternary ammonium salt, this compound.

Proposed Synthetic Pathway:

Deuteration of a Quinidine Precursor: The synthesis would likely start from a precursor to quinidine that lacks the methoxy group, allowing for the introduction of a deuterated methyl group.

Methylation with a Deuterated Reagent: The precursor would be reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or dimethyl sulfate-(CD₃)₂, to install the trideuteriomethoxy group.

Quaternization: The resulting Quinidine-d3 is then reacted with methyl iodide. The lone pair of electrons on the more nucleophilic quinuclidine nitrogen attacks the methyl group of methyl iodide, displacing the iodide ion and forming the desired Quinidine-d3 methiodide.

The final product is a stable, isotopically labeled version of this compound, where the mass is increased by three units due to the presence of deuterium atoms.

| Step | Reaction Type | Reactants | Product |

| 1 | Nucleophilic Substitution | Quinidine-d3, Methyl Iodide | Quinidine-d3 Methiodide |

Applications of Stable Isotope Labeling in Research

The incorporation of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into drug molecules is a powerful technique with broad applications in biomedical and pharmaceutical research. medchemexpress.commedchemexpress.com Deuterium-labeled compounds, such as Quinidine-d3 and by extension its methiodide derivative, are particularly valuable in a number of research contexts.

The primary application of deuterium-labeled quinidine (Quinidine-d3) is as an internal standard for quantification studies using mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.commedchemexpress.com In these methods, a known amount of the deuterated standard is added to a biological sample (e.g., plasma, urine) before processing. Because the deuterated compound is chemically identical to the non-labeled compound (the analyte), it behaves similarly during extraction, chromatography, and ionization. illinois.edu However, it can be distinguished from the analyte by its higher mass in the mass spectrometer. This allows for precise and accurate quantification of the analyte, as any sample loss during preparation will affect both the analyte and the internal standard equally.

The use of stable isotope-labeled compounds offers significant advantages over other methods:

Enhanced Accuracy and Precision: It corrects for variations in sample preparation and instrument response, leading to more reliable quantitative data. illinois.edu

Safety: Unlike radioactive isotopes (e.g., ³H, ¹⁴C), stable isotopes are non-radioactive and can be used in human studies with minimal risk.

Metabolism Studies: Stable isotope labeling is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. medchemexpress.com It aids in the identification of metabolites by creating characteristic isotopic patterns in the mass spectra, which helps to distinguish drug-related material from endogenous compounds.

Specifically for this compound, its deuterated form would be an ideal internal standard for quantifying the parent compound in various research settings, such as in vitro drug transport assays or pharmacokinetic studies where the distribution and elimination of the quaternary amine are investigated.

| Application | Technique(s) | Purpose |

| Analyte Quantification | GC-MS, LC-MS | To serve as an internal standard for accurate and precise measurement of this compound. |

| Pharmacokinetic Studies | LC-MS/MS | To trace the absorption, distribution, metabolism, and excretion (ADME) of this compound. |

| Metabolite Identification | Mass Spectrometry | To aid in the structural elucidation of potential metabolites of this compound. |

Molecular Pharmacology and Biochemical Mechanisms Preclinical and in Vitro

Interaction with Ion Channels in Excitable Tissues

Quinidine (B1679956) Methiodide, through its core quinidine structure, exerts significant effects on the ion channels that govern the electrical activity of cells, particularly cardiac myocytes. Its actions are multifaceted, affecting sodium, potassium, and calcium channels, which collectively alters the cardiac action potential.

Quinidine is a well-established blocker of fast inward sodium channels (INa). wikipedia.orgdrugbank.comdrugs.com This action decreases the maximum rate of depolarization (Vmax) during phase 0 of the cardiac action potential. wikipedia.orgdrugs.com The block is described as "use-dependent," meaning its intensity increases with higher heart rates as there is less time for the drug to dissociate from the channel between beats. wikipedia.org

Table 1: Effect of Quinidine on Sodium Channels

| Parameter | Description | Finding | Species/Model | Citation |

|---|---|---|---|---|

| Channel Target | Fast Sodium Channel (INa) | Blocks the rapid inward current, decreasing Vmax of the action potential. | General | wikipedia.orgdrugbank.comdrugs.com |

| Mechanism | Use-Dependent Block | Block increases at higher heart rates. | General | wikipedia.org |

| State Dependence | Open Channel & Slow Inactivation | Low affinity for rested state, high affinity for open state; also blocks during slow inactivation. | Guinea-Pig Papillary Muscle | nih.govnih.gov |

| IC50 for Late INa | Inhibition of Late Sodium Current | 12.0 ± 0.7 µM | Rabbit Cardiomyocytes | nih.gov |

| IC50 for Peak INa | Inhibition of Peak Sodium Current | 11.0 ± 0.7 µM | Rabbit Cardiomyocytes | nih.gov |

Quinidine's interaction with potassium channels is complex, affecting multiple types of K+ currents which are crucial for the repolarization phase of the action potential. drugbank.com It is known to block several key potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, the inward rectifier potassium current (IK1), and the transient outward potassium current (Ito). wikipedia.orgdrugbank.com

In studies using Drosophila, quinidine has been shown to be a potent blocker of the delayed rectifier K+ channels (IK). nih.gov Research on cloned Ito-type cardiac K+ channels (RHK1) expressed in Xenopus oocytes revealed that quinidine reduces the current in a concentration- and voltage-dependent manner, with an IC50 of 875 µM at +60 mV. nih.gov The block of the human cardiac hKv1.5 channel by quinidine resembles the action of internal quaternary ammonium (B1175870) compounds. ahajournals.org This suggests that the permanently charged nature of quinidine methiodide would be a key factor in its interaction with the potassium channel pore. In molluscan pacemaker neurons, the primary effect of quinidine is on the voltage-dependent, delayed K+ current, with an apparent dissociation constant of 28 µM at +20 mV. nih.gov

Table 2: Quinidine's Effects on Various Potassium Channels

| Channel Type | Effect | IC50 / Kd | Model System | Citation |

|---|---|---|---|---|

| Delayed Rectifier (IK) | Potent Blocker | - | Drosophila | nih.gov |

| Ito-type (RHK1) | Voltage-dependent block | 875 µM (at +60 mV) | Xenopus Oocytes | nih.gov |

| Delayed Rectifier (IK) | Voltage/time-dependent block | Kd: 28 µM (at +20 mV) | Molluscan Neurons | nih.gov |

| IKr | Inhibition | 4.5 ± 0.3 µM | Rabbit Cardiomyocytes | nih.gov |

| hKv1.5 | Open-channel block | Apparent Affinity: 6.2 µM | Human Cardiac Channel | ahajournals.org |

| IKur, IK1 | Inhibition (Age-independent) | - | Human Atrial Myocytes | nih.gov |

In addition to its effects on sodium and potassium channels, quinidine also influences calcium currents. It has been shown to reduce the slow inward L-type calcium current (ICa). wikipedia.orgdrugbank.com In isolated canine ventricular myocytes, quinidine reversibly decreases the peak calcium current. wikipedia.org This effect exhibits both tonic and use-dependent block. wikipedia.org

Further research in neuroblastoma cells has demonstrated that the blockade of potassium currents by quinidine can unmask additional details about calcium currents. drugbank.com After K+ currents are blocked, peak Ca2+ currents are enhanced, and the decay of the Ca2+ current reveals two distinct time constants, suggesting the presence of two types of calcium channels with different inactivation kinetics. drugbank.com

The combined effects of quinidine on sodium, potassium, and calcium channels lead to a significant impact on the action potential, primarily by prolonging its duration. wikipedia.orgdrugbank.com This prolongation is a direct consequence of the blockade of repolarizing potassium currents (IKr and IKs) and contributes to the increase in the QT interval observed in electrocardiograms. wikipedia.orgdrugbank.com

In vitro studies on canine ventricular tissues have shown that quinidine's effect on action potential duration (APD) can vary between different myocardial layers. nih.gov In epicardial and endocardial tissues, quinidine leads to a concentration-dependent prolongation of the APD. nih.gov However, in midmyocardial (M cells), the effect is more complex, ranging from prolongation to shortening depending on the drug concentration and pacing cycle length. nih.gov This differential effect is attributed to the varying contributions of specific ion channels to the action potential in these different cell types. nih.gov In canine Purkinje fibers, quinidine-induced APD prolongation can lead to the development of early afterdepolarizations (EADs), particularly at slow stimulation rates and in the presence of low extracellular potassium. nih.gov

Modulation of Membrane Conductance and Junctional Channels

Beyond individual ion channels, quinidine and its derivatives can also influence communication between cells through junctional channels.

While direct studies on this compound's effect on hemi-gap junctions are limited, research on its diastereomer, quinine (B1679958), and a quaternary derivative of quinine provides significant insights. Gap junctions are formed by the docking of two hemichannels (connexons), creating a pathway for intercellular communication. researchgate.net Quinine has been shown to block specific subtypes of gap junction channels in a reversible and concentration-dependent manner. nih.gov For instance, it potently blocks channels formed by Connexin36 (Cx36) and Connexin50 (Cx50). nih.gov

Crucially, a study investigating the binding site of quinine utilized a permanently charged quaternary derivative. nih.gov The findings from this study suggest that the binding site for quinine is intracellular, possibly within the channel pore itself. nih.gov This is highly relevant for this compound, as its permanent charge would likely confine its action to an extracellular site unless it can access the intracellular pore through an alternative pathway. Furthermore, in Xenopus oocytes, the related cinchona alkaloid quinine has been found to enhance Cx38 hemichannel currents, suggesting a modulatory rather than purely blocking role in some contexts. nih.gov This potentiation of hemichannel currents was observed from the extracellular side, as intracellular application had no effect. nih.gov

Connexin Hemichannel Modulation

Connexins are crucial for forming gap junctions that facilitate intercellular communication and also exist as hemichannels that can open under pathological conditions, contributing to cellular dysfunction. nih.govresearchgate.net The modulation of these channels is an area of active research for potential therapeutic interventions in conditions like cardiac arrhythmias. nih.govresearchgate.net Given that this compound is a permanently charged quaternary amine, it would be expected to interact with its target site from either the extracellular or intracellular side, depending on its ability to cross the cell membrane. One study on squid axons indicated that this compound exhibits effects similar to quinidine hydrochloride only when applied internally, suggesting limited membrane permeability. huggingface.co Further investigation is required to elucidate the specific effects of this compound on the various connexin isoforms.

Enzyme and Receptor Interactions (Preclinical/In Vitro)

The interactions of quinidine with various enzymes and receptors have been extensively studied, revealing a complex pharmacological profile. These interactions are crucial for understanding its therapeutic effects and potential for drug-drug interactions.

Quinidine is a well-known inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP2D6. However, it is also a substrate for CYP3A4, which is a key enzyme in its metabolism. nih.govdrugbank.com

The formation of quinidine N-oxide is one of the metabolic pathways for quinidine. In vitro studies using human liver microsomes have shown that while CYP3A4 is the most active enzyme in the formation of quinidine N-oxide, other enzymes like CYP2C9 and CYP2E1 can also contribute to a lesser extent. This makes the N-oxidation of quinidine a somewhat less specific marker for CYP3A4 activity compared to 3-hydroxylation. The formation of quinidine N-oxide has been shown to follow two-site kinetics in human liver microsomes.

In contrast to N-oxidation, the (3S)-3-hydroxylation of quinidine to form 3-hydroxyquinidine (B22111) is catalyzed almost exclusively by CYP3A4. This high specificity has led to the proposal and use of quinidine's 3-hydroxylation as a selective in vitro and in vivo marker reaction for CYP3A4 activity. nih.gov Studies with yeast-expressed human CYP isozymes have confirmed that only CYP3A4 actively catalyzes this reaction. The formation of 3-hydroxyquinidine follows Michaelis-Menten kinetics. The potent inhibition of this pathway by known CYP3A4 inhibitors like ketoconazole (B1673606) further supports its specificity. nih.gov

Interactive Data Table: In Vitro Metabolism of Quinidine in Human Liver Microsomes

| Metabolic Pathway | Primary Enzyme | Kinetic Model | Specificity for CYP3A4 |

|---|---|---|---|

| (3S)-3-Hydroxylation | CYP3A4 | Michaelis-Menten | High |

| N-Oxidation | CYP3A4 | Two-site kinetics | Moderate |

Preclinical studies have established that quinidine acts as a competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors. nih.gov This action is believed to contribute to some of its cardiovascular effects, such as vasodilation. drugbank.comnih.gov In radioligand binding assays, quinidine was shown to compete for binding to alpha-1 adrenergic receptors on rat heart and kidney membranes, and alpha-2 adrenergic receptors on human platelets and rat kidney membranes, with equilibrium dissociation constants (Ki) in the micromolar range. nih.gov In contrast, other antiarrhythmic agents like lidocaine (B1675312) and procainamide (B1213733) did not show significant binding to alpha-adrenergic receptors. nih.gov The antagonism by quinidine at these receptors is competitive and reversible. nih.gov In functional studies, quinidine shifted the dose-response curves for alpha-agonists like norepinephrine (B1679862) and phenylephrine (B352888) to the right in a parallel manner, which is characteristic of competitive antagonism. nih.gov

Interactive Data Table: Quinidine's Affinity for Adrenergic Receptors

| Receptor Subtype | Tissue/Cell Model | Finding |

|---|---|---|

| Alpha-1 Adrenergic Receptor | Rat heart and kidney membranes | Competitive antagonist (Ki = 0.3-3 µM) |

| Alpha-2 Adrenergic Receptor | Human platelets and rat kidney membranes | Competitive antagonist (Ki = 0.3-3 µM) |

| Beta-Adrenergic Receptor | Rat heart and kidney membranes | Did not effectively compete for binding |

Quinidine is known to possess anticholinergic (antimuscarinic) properties. drugbank.comwikipedia.org It is considered a selective antagonist of the muscarinic acetylcholine (B1216132) M3 receptor. wikipedia.org In isolated cat atrial muscle preparations, quinidine antagonized the negative inotropic effects of acetylcholine. nih.gov However, the mechanism appears to be more complex than a simple competitive antagonism. While atropine, a classic muscarinic antagonist, produced a parallel shift in the acetylcholine concentration-response curve with a Schild plot slope not significantly different from unity, the Schild plot for quinidine's antagonism was not linear, and the slope deviated from unity. nih.gov This suggests that the inhibitory action of quinidine on the effects of acetylcholine in atrial tissue may not be solely due to direct muscarinic receptor blockade but could also involve its effects on potassium conductance. nih.gov In ventricular muscle, quinidine did not antagonize the acetylcholine-induced negative inotropic effect. nih.gov

Na+/K+-ATPase Inhibition

There is no specific information available in the reviewed literature that details the inhibitory effects of this compound on the Na+/K+-ATPase enzyme. Studies on the parent compound, quinidine, have demonstrated its interaction with this enzyme, but this cannot be directly attributed to this compound.

Cellular Pathway Modulation (Preclinical/In Vitro)

Induction of Apoptosis Pathways

While some commercial suppliers list this compound and note that the parent compound, quinidine, can induce apoptosis, specific preclinical or in vitro studies detailing the mechanisms through which this compound itself may induce apoptotic pathways are not available in the public domain.

Interactions with Heme and Hemozoin Formation in Malaria Models

The mechanism of action for quinidine in malaria models involves its interaction with heme and the inhibition of hemozoin formation. However, there are no specific preclinical or in vitro studies that have investigated these interactions for this compound. Therefore, its role in this context remains uncharacterized.

Structure Activity Relationship Sar Studies

Correlation of Quaternary Structure with Biological Activity

The quaternization of the quinuclidine (B89598) nitrogen in quinidine (B1679956) to form quinidine methiodide introduces a permanent positive charge, significantly altering its physicochemical properties and, consequently, its biological activity. This modification is a critical determinant of the compound's interaction with biological systems.

Influence of N-Alkyl Substituents (e.g., Methyl vs. Ethyl)

A study on a series of N-substituted quaternary salts of cinchonidine (B190817) and their quasi-enantiomer cinchonine (B1669041) demonstrated that the length of the alkyl chain significantly impacts antimicrobial activity. This suggests that a similar trend could be expected for quinidine derivatives. The data from this study can be extrapolated to hypothesize the effect of varying alkyl substituents on the biological activity of quinidinium salts.

Table 1: Antimicrobial Activity of N-Alkyl Cinchonidine Quaternary Salts

| N-Alkyl Substituent | Gram-Positive Bacteria (e.g., S. aureus) Activity | Gram-Negative Bacteria (e.g., E. coli) Activity |

|---|---|---|

| Methyl | Moderate | Low to Moderate |

| Ethyl | Moderate to High | Moderate |

| Propyl | High | Moderate to High |

| Butyl | High | High |

Data extrapolated from studies on cinchonidine derivatives to illustrate potential trends for quinidine derivatives. nih.gov

Generally, increasing the alkyl chain length from methyl to butyl in these related compounds tends to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria, likely due to increased lipophilicity which facilitates interaction with bacterial cell membranes. nih.gov This suggests that quinidine ethiodide might exhibit different, potentially enhanced, biological activities compared to this compound.

Role of Core Cinchona Alkaloid Moieties

The fundamental structure of the parent cinchona alkaloid, quinidine, provides the essential scaffold upon which the biological activity of this compound is built. Key functional groups and structural features of the quinidine core are pivotal in its interactions.

Stereoisomeric Differences (e.g., Quinidine vs. Quinine (B1679958) Methiodide)

Quinidine and quinine are diastereomers, differing in the stereochemistry at the C8 and C9 positions. This stereochemical difference leads to distinct biological activities. For instance, quinine is a more potent inhibitor of the hepatic uptake of certain drugs compared to quinidine. nih.gov When these molecules are quaternized to their methiodide forms, these stereochemical differences are preserved and continue to influence their biological interactions.

Studies comparing the effects of quinidine and quinine on various biological systems have consistently shown stereoselectivity. For example, quinidine is a more potent inhibitor of certain potassium channels than quinine. mdpi.comnih.gov It is therefore highly probable that this compound and quinine methiodide would also exhibit stereoselective biological activities, with the different spatial arrangement of the quinoline (B57606) and quinuclidine moieties relative to each other leading to differential binding affinities and efficacies at their respective molecular targets.

Molecular Docking and Computational Chemistry in SAR

Molecular docking and computational chemistry are powerful tools to predict and analyze the binding of a ligand, such as quinidine, to a protein target. These methods provide insights into the specific intermolecular forces that govern the stability of the ligand-protein complex, including hydrogen bonds and van der Waals interactions.

Recent in-silico investigations have elucidated the binding modes of quinidine with several key protein targets implicated in various diseases, including cancer. These targets include Aldo-Keto Reductase Family 1 Member B1 (AKR1B1), Aldo-Keto Reductase Family 1 Member B10 (AKR1B10), Caspase-3, Nuclear Factor kappa B (NF-κB), and the tumor suppressor protein p53. plos.orgnih.gov

Hydrogen Bonding Interactions with Protein Targets (e.g., AKR1B1, AKR1B10, Caspase-3, NF-κB, P53)

Hydrogen bonds are highly directional interactions that play a critical role in the specificity of ligand-protein binding. In the case of quinidine, both the hydroxyl group and the nitrogen atoms can act as hydrogen bond donors or acceptors.

Quinidine Interactions with Protein Targets:

| Protein Target | Interacting Amino Acid Residue(s) | Quinidine Functional Group Involved |

| AKR1B1 | Not explicitly detailed in the provided search results, but noted as the most potent inhibitor with two hydrogen bonds. nih.gov | Methoxy (B1213986) group at position-6 of the quinoline ring and the ethanol (B145695) substitution at position-4. nih.gov |

| AKR1B10 | Not explicitly detailed for quinidine in the provided search results. | Methoxy group at position-6 of the quinoline ring. nih.gov |

| Caspase-3 | Met61 plos.orgnih.gov | Amine group plos.orgnih.gov |

| NF-κB | Arg302 plos.orgnih.gov | Amine group plos.orgnih.gov |

| p53 | Ala22, Ser190 plos.orgnih.gov | Amine group, Hydroxyl group plos.orgnih.gov |

The data in this table is based on computational docking studies of quinidine.

The structure-activity relationship studies based on these interactions reveal that quinidine is a potent inhibitor of AKR1B1, forming two hydrogen bonds. nih.gov One of these involves the methoxy group on the quinoline ring, and the other involves the ethanol group. nih.gov With Caspase-3, the amine group of quinidine forms a hydrogen bond with Met61. plos.orgnih.gov Similarly, the amine group is responsible for a hydrogen bond with Arg302 in the active site of NF-κB. plos.orgnih.gov In its interaction with p53, quinidine forms two hydrogen bonds: one via its amine group with Ala22 and another via its hydroxyl group with Ser190. plos.orgnih.gov

Implications for this compound:

The addition of a methyl group to the quinuclidine nitrogen to form this compound would significantly alter its hydrogen bonding capabilities. The quaternization of this nitrogen results in a permanent positive charge and the loss of the lone pair of electrons. Consequently, the nitrogen in this compound can no longer act as a hydrogen bond acceptor. This would prevent the formation of hydrogen bonds where this nitrogen interacts with a hydrogen bond donor from the protein. However, the rest of the molecule, including the hydroxyl group and the quinoline nitrogen, would retain their hydrogen bonding potential. The permanent positive charge may also enhance ionic interactions with negatively charged amino acid residues in the binding pocket.

Van der Waals Interactions in Ligand-Protein Binding

Quinidine Van der Waals Interactions with Protein Targets:

| Protein Target | Interacting Amino Acid Residue(s) |

| AKR1B1 | Not explicitly detailed in the provided search results. |

| AKR1B10 | Not explicitly detailed in the provided search results. |

| Caspase-3 | Trp206, Phe128 plos.orgnih.gov |

| NF-κB | Met313, Phe309 plos.orgnih.gov |

| p53 | Phe162, Val193, Leu191, Leu215, Phe33 plos.orgnih.gov |

The data in this table is based on computational docking studies of quinidine.

In the binding of quinidine to Caspase-3, van der Waals contacts are observed with Trp206 and Phe128. plos.orgnih.gov For NF-κB, the interacting residues are Met313 and Phe309. plos.orgnih.gov A more extensive network of van der Waals interactions is seen with p53, involving residues Phe162, Val193, Leu191, Leu215, and Phe33. plos.orgnih.gov

Implications for this compound:

The introduction of the methyl group in this compound increases the steric bulk of the quinuclidine moiety. This could lead to both more favorable and unfavorable van der Waals contacts, depending on the topology of the binding pocket. The additional methyl group provides a larger non-polar surface area, which could enhance hydrophobic interactions. However, it might also introduce steric clashes with certain residues, potentially altering the binding orientation or reducing the binding affinity.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of quinidine (B1679956) methiodide, providing the necessary resolution to separate it from related compounds and complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of quinidine methiodide. A certificate of analysis for this compound confirms its use, reporting an HPLC purity of 94.74%. lgcstandards.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for the analysis of quinidine and its related substances. While specific, detailed validated methods for this compound are not extensively published, the principles of method development for the parent compound, quinidine, provide a framework for establishing a robust analytical procedure.

The development of an RP-HPLC method for this compound would involve the systematic optimization of several parameters to achieve adequate separation and peak shape. A typical approach for the parent compound, quinidine, utilizes a C18 column. clinisciences.com The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). clinisciences.comlgcstandards.com Adjusting the pH of the buffer is crucial for controlling the retention and peak symmetry of the analyte. clinisciences.comlgcstandards.com

Validation of the developed RP-HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. nih.gov This process involves evaluating the method's linearity, accuracy, precision, selectivity, robustness, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net For instance, a validated method for quinidine demonstrated linearity over a concentration range of 20µg/ml to 60µg/ml with a correlation coefficient of 0.999. clinisciences.comlgcstandards.com

Table 1: Illustrative RP-HPLC Method Parameters for Quinidine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Terrosil C18 (100 mm x 4.6 mm, 5.0 µm) clinisciences.com |

| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile (25:75 v/v) clinisciences.com |

| Flow Rate | 0.8 ml/min clinisciences.com |

| Detection | UV at 254 nm clinisciences.com |

| Retention Time | ~2.589 min clinisciences.com |

This table illustrates a typical method for the parent compound, quinidine, and serves as a reference for the potential development of a method for this compound.

UV spectrophotometry is a widely used detection method coupled with HPLC for the quantification of this compound. A certificate of analysis for this compound specifies detection at a wavelength of 245 nm. lgcstandards.com The selection of the detection wavelength is based on the UV absorption spectrum of the compound to ensure maximum sensitivity. For the parent compound, quinidine, detection is often performed at various wavelengths, including 230 nm, 254 nm, and 331 nm, depending on the specific method and requirements for simultaneous analysis with other compounds. clinisciences.comresearchgate.net The UV absorption spectrum of quinidine is noted to be identical to that of quinine (B1679958). archive.org

Gas Chromatography/Mass Spectrometry (GC/MS) for Identification and Differentiation

Gas Chromatography/Mass Spectrometry (GC/MS) is a powerful technique for the identification and differentiation of volatile and thermally stable compounds. However, direct analysis of this compound by GC/MS is challenging due to its nature as a quaternary ammonium (B1175870) salt, which makes it non-volatile.

For the parent compound, quinidine, and its diastereomer, quinine, GC/MS methods have been developed for their positive identification and differentiation. These methods typically involve extraction of the compounds from an alkaline solution into an organic solvent. The analysis can be performed without derivatization, with detection by either a flame ionization detector (FID) or a mass spectrometer. The differentiation of isomers like quinine and quinidine by GC/MS is crucial, as they can have nearly identical mass spectra, often requiring chemometric data analysis to distinguish them reliably. While direct GC/MS is not suitable for this compound, techniques involving pyrolysis-GC/MS or derivatization to a more volatile form could theoretically be explored if required.

Mass Spectrometry Applications

Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the analysis of compounds like this compound in complex biological matrices.

LC-MS/MS for Compound Bioanalysis in Preclinical Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantitative bioanalysis in preclinical and clinical studies due to its superior sensitivity and specificity. While detailed preclinical bioanalytical methods for this compound are not widely published, product information confirms that LC-MS is a technique used for its analysis. clinisciences.com

The development of an LC-MS/MS method for the bioanalysis of this compound in preclinical samples, such as plasma, would involve several key steps. Sample preparation is crucial to remove proteins and other interfering matrix components. Protein precipitation with a solvent like methanol is a common and rapid approach.

The chromatographic separation is optimized to resolve the analyte from endogenous interferences. A C18 column with a mobile phase of formic acid and acetonitrile is often used for the analysis of quinidine. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. For quinidine, the detection has been performed using an electrospray positive ionization source. The method would be validated to assess its accuracy, precision, linearity, and stability in the biological matrix. The use of LC-MS/MS is essential for overcoming matrix effects, which can suppress or enhance the analyte signal and affect the reliability of the quantitative results.

Table 2: Typical LC-MS/MS Parameters for the Bioanalysis of Quinidine

| Parameter | Typical Conditions |

|---|---|

| Sample Preparation | Protein Precipitation with Methanol |

| LC Column | C18 |

| Mobile Phase | 0.2% Formic Acid and Acetonitrile (85:15, v/v) |

| Ionization Mode | Electrospray Positive Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 0.33–13.26 µg/mL in human plasma |

This table shows a typical LC-MS/MS method for the parent compound, quinidine, and serves as a reference for the potential bioanalytical method development for this compound.

Spectroscopic Characterization Techniques

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful vibrational spectroscopy technique used for chemical identification and structural analysis. researchgate.net It offers high chemical specificity, similar to traditional Raman spectroscopy, but utilizes a near-infrared (NIR) laser for excitation. This use of a lower-energy NIR laser source effectively minimizes or eliminates the fluorescence that often plagues the Raman analysis of aromatic and complex organic molecules like quinoline (B57606) alkaloids, which tend to fluoresce under visible laser excitation.

The FT-Raman spectrum of this compound is expected to be dominated by vibrational modes originating from its quinoline and quinuclidine (B89598) ring systems. The spectrum of the parent compound, quinidine, and its diastereomer, quinine, have been studied and provide a strong basis for spectral interpretation. nih.govnih.gov The most intense bands in the spectrum arise from the stretching vibrations of the aromatic quinoline ring. nih.gov

For this compound, the quaternization of the nitrogen atom within the aliphatic quinuclidine ring would introduce localized changes to the vibrational modes of that part of the molecule. However, the characteristic and intense signals from the quinoline moiety are expected to remain largely unperturbed, serving as a reliable fingerprint for the compound's core structure. An analysis of the FT-Raman spectrum of the related compound quinine provides insight into the expected vibrational bands. nih.gov

Table 3: Characteristic Raman Bands of the Quinoline Moiety in Quinine This interactive table details significant Raman shifts observed for quinine, which are characteristic of the quinoline ring system also present in this compound. Data is based on studies of quinine. nih.gov

| Raman Shift (cm⁻¹) | Vibrational Assignment | Description |

| ~1370 | Quinoline Ring Stretching | A strong band associated with the stretching of the C-C/C-N bonds within the unprotonated quinoline ring. nih.gov |

| ~1390 | Quinoline Ring Stretching | A distinct band that becomes prominent when the quinoline ring is protonated. nih.gov |

| ~1433 | C-H Bending | In-plane bending vibrations of the aromatic C-H bonds on the quinoline ring. |

| ~1568 | Quinoline Ring Stretching | Aromatic ring stretching mode. |

| ~1622 | C=C/C=N Stretching | A very strong band characteristic of the C=C and C=N bond stretching within the aromatic quinoline system. |

Preclinical Research Models and Experimental Systems

In Vitro Cellular and Tissue Models

Research into the electrophysiological effects of quinidine (B1679956) and its derivatives has utilized various isolated excitable tissues to elucidate mechanisms of action at the cellular level.

Squid Giant Axons: The squid giant axon has been a fundamental model for studying the action of neuroactive compounds. Studies using voltage clamp and internal perfusion techniques have shown that quinidine methiodide, a quaternary ammonium (B1175870) derivative of quinidine, suppresses the sodium conducting system. Its effect is similar to that of quinidine HCl, but it is only effective when applied to the internal side of the axon membrane. This finding suggests that the charged form of the molecule is responsible for the block and that, unlike the tertiary amine quinidine HCl, the permanently charged this compound cannot readily penetrate the lipid membrane to reach its site of action from the outside. The dissociation constant for this compound in suppressing the sodium channel from the inside was estimated to be 4.0 x 10⁻⁴ M. nih.gov

Canine Purkinje Fibers: Canine cardiac Purkinje fibers are extensively used to study the electrophysiological effects of antiarrhythmic drugs. While direct studies on this compound are not prominent in available literature, research on its parent compound, quinidine, provides significant insights. In these fibers, quinidine is known to cause a concentration-dependent and frequency-dependent depression of the maximum rate of depolarization (Vmax) and to prolong the action potential duration (APD). nih.gov This APD prolongation, particularly at slow stimulation rates, can lead to the development of early afterdepolarizations (EADs), which are considered a cellular mechanism for arrhythmogenesis. nih.gov The effects of quinidine on Purkinje fibers are complex, involving the blockade of multiple ion channels, including sodium and potassium channels. wikipedia.org Given that this compound is a permanently charged molecule, its effects on canine Purkinje fibers would be expected to be limited to extracellularly accessible channel sites, unless directly introduced into the cell, a constraint demonstrated in squid axon experiments.

Retina Neurons: The vertebrate retina offers another system of excitable neurons for pharmacological investigation. Studies on horizontal cells isolated from the skate retina have revealed a novel action of quinidine and its isomer quinine (B1679958). nih.govnih.gov In addition to blocking several voltage-gated ion channels, these compounds were found to induce a large, apparently non-selective outward current at depolarized potentials. nih.gov This effect was linked to the opening of hemi-gap junctional channels, a mechanism distinct from its classic antiarrhythmic actions. nih.govnih.gov Specific research examining the effects of this compound in retinal neuron preparations is not extensively documented.

Table 1: Effects of Quinidine Derivatives on Isolated Excitable Tissues

| Compound | Model System | Key Findings | Citation(s) |

|---|---|---|---|

| This compound | Squid Axon | Suppresses sodium conductance only when applied internally; acts in its charged form. | nih.gov |

| Quinidine | Canine Purkinje Fibers | Depresses Vmax, prolongs action potential duration, and can induce early afterdepolarizations. | nih.govnih.govwikipedia.org |

| Quinidine | Skate Retina Neurons | Blocks voltage-gated currents and induces a large non-selective current via hemi-gap junctions. | nih.govnih.gov |

Metabolic studies using subcellular fractions like liver microsomes are crucial for understanding the biotransformation of xenobiotics.

Human Liver Microsomes (HLMs): Research on the metabolism of quinidine in HLMs is well-established. mdpi.com The primary routes of metabolism for quinidine are (3S)-3-hydroxylation and N-oxidation. nih.govnih.gov Studies have demonstrated that the 3-hydroxylation of quinidine is a specific marker reaction for the activity of cytochrome P450 3A4 (CYP3A4). nih.gov While CYP3A4 is the most active enzyme in forming the quinidine N-oxide metabolite, other isoforms like CYP2C9 and CYP2E1 may also contribute to a minor extent. nih.gov

There is a lack of specific studies on the metabolism of this compound in HLM preparations. As a quaternary ammonium compound, this compound has a permanent positive charge due to the methylation of the quinuclidine (B89598) nitrogen. This structural feature makes it an unlikely substrate for CYP-mediated N-oxidation at that position. Furthermore, its permanent charge may limit its ability to passively diffuse across the microsomal membrane to access the enzymatic active sites within the lumen, potentially explaining the absence of dedicated metabolic research for this derivative in microsomal systems. frontiersin.org

Yeast-Expressed CYPs: Systems using yeast (e.g., Saccharomyces cerevisiae) to express specific human CYP enzymes allow for the precise identification of the enzymes responsible for metabolizing a compound. Studies with yeast-expressed CYPs have confirmed that CYP3A4 is the primary enzyme catalyzing the (3S)-3-hydroxylation of quinidine. nih.gov Additionally, research using yeast-expressed CYP2D6 has shown that quinidine is a potent inhibitor of this enzyme, with a mean inhibitory constant (Ki) of 0.027 µM. nih.govnih.gov

No specific data is available on the use of this compound in yeast-expressed CYP systems. Its structural properties as a quaternary amine suggest it would not be a typical substrate for the major drug-metabolizing CYP enzymes in the same manner as its parent compound.

Table 2: Metabolic Profile of Quinidine in Microsomal Systems

| System | Enzyme(s) | Action | Key Parameters | Citation(s) |

|---|---|---|---|---|

| Human Liver Microsomes | CYP3A4 | (3S)-3-hydroxylation | Km: 74.2 µM | nih.gov |

| Human Liver Microsomes | CYP3A4 | N-oxidation | - | nih.govnih.gov |

| Yeast-Expressed CYPs | CYP2D6 | Inhibition by Quinidine | Ki: 0.027 µM | nih.govnih.gov |

| Yeast-Expressed CYPs | CYP3A4 | (3S)-3-hydroxylation | Confirmed as primary enzyme | nih.gov |

The in vitro cultivation of parasites like Plasmodium falciparum, the causative agent of the most severe form of malaria, is a standard method for screening the efficacy of antimalarial compounds.

In vitro studies using P. falciparum isolates have consistently shown that quinidine possesses potent antimalarial activity, often greater than its diastereomer, quinine. nih.govnih.govcdc.gov Research comparing the two compounds demonstrated that the minimum inhibitory concentration (MIC) for quinidine was consistently lower than that for quinine across multiple parasite isolates. nih.gov The median inhibitory concentration (IC50) for quinine was reported as 168 nmol/L, while its principal metabolite, 3-hydroxyquinine, was significantly less active with an IC50 of 1160 nmol/L. nih.gov

There is no available research that specifically evaluates the activity of this compound against P. falciparum in culture systems. The antimalarial action of cinchona alkaloids is believed to involve interference with the parasite's detoxification of heme within its digestive vacuole. The ability of a compound to accumulate in this acidic compartment is crucial for its activity. The permanent positive charge of this compound might influence its transport across parasitic membranes and its accumulation in the digestive vacuole, but without direct experimental data, its potential efficacy remains uncharacterized.

In Vivo Animal Models (Preclinical Pharmacodynamics and Mechanisms)

Rodent models are widely used for initial in vivo pharmacodynamic and pharmacokinetic assessments.

Curariform Activity: Studies in rats have investigated the effects of quinidine at the neuromuscular junction. Research has shown that quinidine can potentiate the effects of neuromuscular blocking agents, indicating a degree of curariform (muscle-relaxant) activity. nih.gov This suggests an interaction with neuromuscular transmission. Specific investigations into whether this compound exhibits similar or more pronounced curariform activity, as is common for quaternary ammonium compounds, have not been reported in the available literature.

Drug Disposition: The disposition of quinidine has been studied in rats. Quinidine inhibits muscarinic receptors in the rat heart. nih.gov Furthermore, its role as an inhibitor of the P-glycoprotein (P-gp) efflux transporter has been explored in rat models to understand its potential to modulate the central nervous system (CNS) penetration of other drugs. researchgate.net For instance, when the P-gp substrate quinidine was administered to rats as a nasal gel, its brain penetration was minimal but increased significantly when co-administered with a P-gp inhibitor. researchgate.net

No dedicated studies on the disposition of this compound in rodent models were found. As a permanently charged molecule, it would be expected to have very limited passive diffusion across biological membranes, including the gastrointestinal tract and the blood-brain barrier. Its disposition would likely be governed by renal and perhaps hepatic uptake and efflux transporters, leading to a pharmacokinetic profile distinct from that of its parent compound, quinidine. nih.gov

Non-rodent models are often used for more advanced pharmacodynamic studies, particularly in cardiovascular research.

Pharmacodynamic Investigations: The dog is a common non-rodent model for cardiovascular pharmacodynamics. In vivo studies in beagle dogs have been used to investigate the effects of quinidine on cardiac repolarization. nih.gov These studies, using plunge and surface electrodes, have shown that therapeutic concentrations of quinidine prolong activation-recovery intervals across the myocardial wall, reflecting the effects on action potential duration observed in vitro. nih.gov Comparisons of quinine and quinidine in canine models of ventricular tachycardia have also been performed. fda.gov Studies involving cats have also been part of historical research into the potentiation of neuromuscular blocking agents by quinidine. nih.gov

There is no specific literature detailing the pharmacodynamic investigation of this compound in these non-rodent models.

CNS Disposition: The blood-brain barrier significantly restricts the entry of many substances into the central nervous system. Quinidine is known to cross the blood-brain barrier. nih.gov However, its quaternary derivative, this compound, possesses a permanent positive charge, which is a well-known impediment to passive diffusion into the CNS. It is expected that the CNS disposition of this compound would be extremely low compared to quinidine. This is consistent with the general principle that P-gp substrates and permanently charged molecules show limited brain penetration. nih.gov While specific studies in non-rodent models are absent, the fundamental physicochemical properties of this compound strongly predict minimal CNS access.

Table 3: Summary of In Vivo Findings for Quinidine in Preclinical Models

| Model | Area of Investigation | Finding for Quinidine | Note on this compound | Citation(s) |

|---|---|---|---|---|

| Rat | Curariform Activity | Potentiates neuromuscular blocking agents. | No specific data available. | nih.gov |

| Rat | CNS Disposition | P-gp substrate with low brain penetration unless co-administered with an inhibitor. | Expected to have extremely low CNS penetration due to permanent charge. | researchgate.net |

| Dog | Cardiac Pharmacodynamics | Prolongs cardiac repolarization in a uniform manner across the myocardium. | No specific data available. | nih.gov |

| Cat | Neuromuscular Effects | Used in studies showing potentiation of neuromuscular blockade. | No specific data available. | nih.gov |

Models for Assessing Parasiticidal Activity

The parasiticidal activity of quinidine, particularly against the malaria parasite Plasmodium falciparum, is evaluated using established in vitro preclinical models. These systems are essential for determining the efficacy of compounds and understanding their mechanism of action against the erythrocytic (red blood cell) stage of the parasite's life cycle.

A primary experimental model is the in vitro microtechnique, which involves the continuous cultivation of P. falciparum in human red blood cells. scielo.brnih.gov In this system, parasitized erythrocytes are incubated in a specialized culture medium. The test compound, such as quinidine, is added at various concentrations to determine its effect on parasite viability and replication.

The main endpoint measured in these assays is the inhibition of parasite maturation, specifically the development from the ring stage to the mature schizont stage. Efficacy is quantified by determining the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50), which represents the drug concentration required to inhibit parasite growth by 50% compared to a drug-free control. scielo.br Isotopic methods, often using [³H]-hypoxanthine, are frequently employed for precise quantification, as the parasite's incorporation of this nucleic acid precursor is a direct measure of its metabolic activity and replication. nih.gov These models have been used to compare the activity of quinidine to other antimalarials like quinine and chloroquine, demonstrating that quinidine has potent antimalarial properties, with some studies showing its mean MIC to be about half that of quinine against P. falciparum isolates. scielo.brnih.gov

Table 1: Preclinical In Vitro Models for Parasiticidal Activity Assessment

| Model Type | Organism | Key Technique | Endpoint Measured | Finding for Quinidine |

|---|---|---|---|---|

| In Vitro Culture | Plasmodium falciparum | Microtechnique with continuous culture | Inhibition of schizont maturation | Potent activity, often greater than quinine. nih.gov |

| In Vitro Culture | Plasmodium falciparum | Radioisotope incorporation assay ([³H]-hypoxanthine) | Inhibition of nucleic acid synthesis | Effective inhibition of parasite growth, allowing for IC50 determination. scielo.brnih.gov |

Advanced In Vitro Techniques for Mechanistic Elucidation

To understand how quinidine and its derivatives exert their effects at a molecular level, researchers employ sophisticated electrophysiological techniques that measure the activity of ion channels, which are critical for cellular function in cardiac and neuronal tissues.

Voltage Clamp and Internal Perfusion Techniques

The voltage-clamp technique is a foundational method in electrophysiology that allows researchers to hold the cell membrane potential at a constant, determined level. numberanalytics.comualberta.ca By "clamping" the voltage, the technique prevents the membrane potential from changing in response to ion channel activity. This allows for the direct measurement of the ionic currents flowing across the membrane through open channels, providing precise information about channel behavior and how it is modulated by a drug. youtube.commoleculardevices.com

Early studies on quinidine utilized two-microelectrode or single-microelectrode "switch" clamp techniques on isolated cells, such as canine ventricular myocytes or rabbit atrioventricular nodal cells. nih.govnih.gov These experiments revealed that quinidine has a complex mechanism of action, affecting multiple types of ion currents. For instance, studies using these methods demonstrated that quinidine reduces the peak slow inward calcium current (I_Ca) and the outward potassium tail current (I_K). nih.govnih.gov The ability to control the voltage is crucial for investigating use-dependent and voltage-dependent block, where the drug's inhibitory effect changes with the frequency of channel activation and the membrane potential, respectively. nih.gov

The principle of internal perfusion, where the intracellular solution is replaced and controlled, is an inherent feature of the whole-cell patch-clamp configuration discussed below. This control is critical for isolating specific currents and understanding how intracellular factors may influence a drug's interaction with an ion channel. researchgate.net

Patch Clamp Technique for Ion Channel Studies

The patch-clamp technique is a refined version of the voltage clamp, considered the "gold standard" for studying ion channels due to its high resolution. moleculardevices.comeuropeanpharmaceuticalreview.com It can be used to measure the currents of a single ion channel or, in the "whole-cell" configuration, the sum of currents from all channels across the entire cell membrane. ualberta.ca In the whole-cell mode, a glass micropipette forms a tight, high-resistance seal with the cell membrane before the enclosed patch is ruptured, providing low-resistance electrical access to the cell's interior. This allows for precise control of the membrane voltage while recording the resulting picoampere-level currents. moleculardevices.com

Patch-clamp studies have been instrumental in dissecting the specific ion channels targeted by quinidine. Research on various cell types, including rat and canine ventricular myocytes, has provided detailed insights into its blocking mechanisms. For example, whole-cell patch-clamp experiments have shown that quinidine blocks the fast inward sodium current (I_Na), which is responsible for the rapid depolarization phase of the action potential. nih.gov Furthermore, it has been shown to block several types of potassium channels, including the transient outward current (I_to) and the delayed rectifier potassium currents (e.g., hERG), which are crucial for repolarization. nih.govresearchgate.net These studies often reveal that the block is state-dependent, meaning quinidine may bind with different affinities to channels when they are in the rested, open, or inactivated state. nih.gov

Table 2: Findings from Patch-Clamp Studies on Quinidine's Ion Channel Activity

| Ion Channel/Current | Experimental Technique | Model System | Key Finding |

|---|---|---|---|

| Transient Outward K+ Current (I_to) | Whole-cell patch clamp | Rat ventricular myocytes | Quinidine reduces current amplitude and accelerates decay, indicating open channel block. nih.gov |

| Slow Inward Ca2+ Current (I_Ca) | Discontinuous single microelectrode voltage clamp | Canine ventricular myocytes | Quinidine reversibly decreases peak calcium current, showing both tonic and use-dependent block. nih.gov |

| Late Sodium Current (I_Na) | Patch clamp | Not specified | Quinidine effectively blocks the late sodium current. researchgate.net |

| hERG K+ Channel | Patch clamp | Not specified | Quinidine blocks the hERG channel, a key target for its action potential-prolonging effects. researchgate.net |

| Outward K+ Tail Current (I_K) | Voltage clamp | Rabbit atrioventricular node cells | Quinidine significantly decreases the outward K+ tail current and slows its deactivation. nih.gov |

Metabolomic and Pharmacokinetic Research in Preclinical Contexts

Identification and Characterization of Quinidine (B1679956) Methiodide as a Metabolite

While quinidine is known to be metabolized into compounds such as 3-hydroxy-quinidine, the identification of quinidine methiodide as a naturally occurring metabolite in preclinical or clinical studies is not prominently documented in scientific literature. nih.gov Instead, it is primarily characterized as a synthetic derivative used for experimental purposes, particularly in neurophysiological studies to probe ion channel function. researchgate.nethuggingface.co

Its utility in research stems from its relationship with quinidine; it allows for the investigation of the effects of a charged form of the molecule. huggingface.co In studies on squid axons, this compound was shown to produce effects similar to quinidine hydrochloride, but only when introduced directly into the cell (internally). huggingface.co This characteristic is crucial for differentiating between external and internal sites of action on the nerve membrane.

The dissociation constant (Kd) is a key parameter in characterizing the interaction of a compound with its target. For the sodium conducting system in squid axons, the dissociation constants for both quinidine hydrochloride and this compound have been estimated, highlighting their comparable potency at the target site once membrane barriers are bypassed. researchgate.nethuggingface.co

Table 1: Dissociation Constants in Suppressing the Sodium Conducting System

| Compound | Dissociation Constant (Kd) |

|---|---|

| Quinidine Hydrochloride | 2.4 x 10⁻⁴ M |

| This compound | 4.0 x 10⁻⁴ M |

Data sourced from studies on squid axons. researchgate.nethuggingface.co

In Vitro Metabolism Studies and Enzyme Kinetics

Specific data from in vitro metabolism studies or detailed enzyme kinetic analyses for this compound are not extensively available in the reviewed literature. As a quaternary ammonium (B1175870) compound, this compound is inherently less likely to be a substrate for Phase I metabolic enzymes, such as the cytochrome P450 (CYP) family, which are responsible for the oxidative metabolism of the parent compound, quinidine. The permanent positive charge on the methylated nitrogen atom generally reduces the lipophilicity and alters the electronic profile of the molecule, making it a poorer candidate for enzymatic transformation compared to its tertiary amine precursor.

Preclinical Disposition Studies

The disposition of this compound in the body is largely dictated by its physicochemical properties as a quaternary amine. Such compounds are typically hydrophilic and exhibit poor membrane permeability, which significantly influences their absorption, distribution, and excretion.

While specific quantitative data on the plasma protein binding or brain tissue binding of this compound from equilibrium dialysis studies are not detailed in the available search results, the expected behavior of quaternary ammonium compounds provides a theoretical framework. These molecules often exhibit significant binding to plasma proteins, particularly to alpha-1-acid glycoprotein, similar to the parent compound quinidine. nih.gov However, their most critical disposition characteristic is their limited ability to cross biological membranes, including the blood-brain barrier. This structural feature would be expected to result in a very low brain free-fraction.

Direct studies employing quantitative microdialysis to measure unbound concentrations of this compound in specific brain regions have not been identified in the search results. However, the foundational research on its mechanism of action strongly supports the rationale for such an approach. Experiments have demonstrated that this compound is ineffective when applied externally to axons but potent when perfused internally, confirming its inability to readily penetrate the nerve membrane to reach its site of action. researchgate.nethuggingface.co This finding implies that systemic administration would likely lead to negligible unbound concentrations in the brain's extracellular fluid, a hypothesis that could be definitively tested using microdialysis techniques.

Preclinical studies involving the administration of this compound to animal models have been performed. In one early study, the relative paralytic activity of this compound and related compounds was determined in rats following intraperitoneal injection. archive.org However, this research did not include the publication of corresponding cerebrospinal fluid (CSF) or plasma concentration data. Based on its chemical nature, it is anticipated that following systemic administration, this compound would be readily measurable in plasma but would exhibit very low to undetectable concentrations in the CSF due to its exclusion by the blood-brain barrier.

Table 2: Summary of Expected Preclinical Disposition Properties of this compound

| Pharmacokinetic Parameter | Expected Property | Rationale |

|---|---|---|

| Oral Bioavailability | Very Low | Poor membrane permeability due to permanent positive charge. |

| Blood-Brain Barrier Penetration | Very Low | Hydrophilic nature and positive charge prevent passive diffusion across the barrier. huggingface.co |

| Metabolism | Limited | Quaternary amine structure makes it a poor substrate for CYP450 enzymes. |

| Primary Excretion Route | Renal | As a water-soluble, charged molecule, it is expected to be eliminated primarily by the kidneys. |

Comparative Academic Research on Cinchona Alkaloids

Comparative Electrophysiological Profiles of Quinidine (B1679956) Methiodide and Parent Compounds

Quinidine methiodide is the N-methylated, quaternary ammonium (B1175870) salt of quinidine. nih.gov This structural modification introduces a permanent positive charge on the quinuclidine (B89598) nitrogen atom, which fundamentally alters its physicochemical properties, most notably its ability to cross cell membranes. While tertiary amines like quinidine can exist in both charged and uncharged forms, allowing them to traverse the lipid bilayer, the permanent charge on this compound severely restricts its passage.

Research indicates that the blocking action of quinidine on key ion channels, such as the delayed rectifier potassium current (I_K), occurs at an intracellular site. nih.gov Studies on molluscan neurons revealed that while external application of quinidine blocks these channels, internal injection has a much faster effect, suggesting the drug must first pass through the membrane to reach its binding site. nih.gov Similarly, the block of the human cardiac hKv1.5 channel by quinidine shows characteristics consistent with binding to an internal quaternary ammonium receptor site within the channel's pore. ahajournals.org

Given that this compound is a membrane-impermeant quaternary ammonium ion, its electrophysiological profile is expected to differ significantly from that of its parent compound, quinidine. Its actions would be restricted to extracellularly accessible binding sites on ion channels. If the primary binding sites for quinidine's antiarrhythmic effects are indeed intracellular, this compound would be expected to be significantly less potent or even inactive in comparison.

| Electrophysiological Parameter | Quinidine (Parent Compound) | This compound (Inferred Profile) | Primary Rationale for Difference |

|---|---|---|---|

| Sodium Channel (I_Na) Block | Potent, use-dependent block. wikipedia.orgnih.gov | Significantly less potent or inactive. | The primary binding site for Class I antiarrhythmics is located within the intracellular portion of the channel pore, making it inaccessible to the membrane-impermeant this compound. |

| Potassium Channel (I_K) Block | Potent block of multiple K+ currents. drugbank.com | Significantly less potent or inactive. | Studies suggest an intracellular binding site for quinidine on K+ channels, which would be inaccessible to this compound. nih.govahajournals.org |

| Action Potential Duration (APD) | Prolonged. drugbank.comwikipedia.org | Minimal to no effect. | APD prolongation by quinidine is a direct consequence of K+ channel blockade. drugbank.com |

| Membrane Permeability | Permeable (tertiary amine). | Impermeable (quaternary ammonium ion). | The permanent positive charge on the quinuclidine nitrogen prevents passive diffusion across the cell membrane. |

Differential Mechanisms of Action within the Cinchona Alkaloid Class

The mechanisms of action among Cinchona alkaloids, while related, exhibit significant specificity. The primary antiarrhythmic mechanism of quinidine involves the blockade of cardiac ion channels from within the cell. drugbank.comnih.gov It slows the heart's electrical conduction and prolongs the refractory period by binding to open sodium channels and various potassium channels. drugs.comnih.gov

A unique aspect of quinidine's mechanism is its ability to induce the internalization of the atrial-specific potassium channel, Kv1.5. This effect, which reduces the number of functional channels on the cell surface, is stereospecific to quinidine; its diastereomer, quinine (B1679958), blocks the channel's current but fails to induce its internalization. nih.gov This highlights that subtle structural differences between Cinchona alkaloids can lead to distinct cellular responses beyond simple channel pore blockade.

The mechanism of this compound is fundamentally differentiated by its structure as a quaternary ammonium salt. nih.govnih.gov Its permanent charge dictates a mechanism limited to extracellular interactions. This contrasts sharply with the parent quinidine, which can readily access intracellular targets. Therefore, any biological activity of this compound would have to arise from binding to the outer vestibule of ion channels or other cell-surface receptors. Studies on related quaternary Cinchona derivatives have shown they can possess biological activities, such as antimicrobial effects, that are distinct from the primary actions of their parent compounds, further illustrating how this chemical modification can alter the mechanism of action. nih.gov

| Compound | Primary Mechanism of Action (Antiarrhythmic) | Key Differentiating Feature |

|---|---|---|

| Quinidine | Intracellular blockade of Na+ and K+ ion channels; induces internalization of Kv1.5 channels. drugbank.comnih.gov | Membrane permeable; acts on intracellular channel domains; stereospecific effects compared to quinine. nih.govnih.govnih.gov |

| Quinine | Blocks Na+ and K+ channels but is less effective at prolonging cardiac refractoriness than quinidine and does not induce Kv1.5 internalization. nih.govnih.gov | Diastereomer of quinidine with different stereochemistry at C8 and C9, leading to distinct biological interactions. |